3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
Description
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a synthetic compound featuring a benzo[d]isothiazol-3(2H)-one core modified with a 1,1-dioxido group at position 1 and a 3-oxo moiety. The propanamide linker connects this heterocyclic system to a 6-methyl-substituted benzothiazole ring. This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in related benzisothiazolone derivatives . The compound’s design likely aims to leverage the bioisosteric relationship between benzothiazole and benzisothiazolone moieties, which are known to enhance pharmacokinetic profiles and target binding .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-11-6-7-13-14(10-11)26-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-15(12)27(21,24)25/h2-7,10H,8-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBADMRQQPKCUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as benzoic acid derivatives and thiazole derivatives.
Key Steps
Formation of Benzoisothiazolone: : Benzoic acid derivative undergoes cyclization with a sulfur donor in the presence of an oxidizing agent to form the benzoisothiazolone structure.
Coupling Reaction: : The benzoisothiazolone intermediate is then coupled with a benzothiazole derivative through a condensation reaction to form the final product.
Reaction Conditions: : The reactions are usually conducted under mild to moderate temperatures (20-80°C) and may involve catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Scale-Up: : For industrial production, the synthesis might be optimized for yield and cost-efficiency. This could involve continuous flow reactors, automated synthesis platforms, or batch processing, depending on the scale and requirements.
Purification: : The final compound is purified using standard techniques like recrystallization, chromatography, and distillation to achieve high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, where the sulfur-containing moieties may be further oxidized, altering its chemical properties.
Reduction: : Reduction reactions might involve the reduction of the carbonyl groups or the sulfur moiety.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for functionalization at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents, acylating agents.
Conditions: : Typically ambient temperature to moderate heating (20-100°C), depending on the desired transformation.
Major Products Formed
From Oxidation: : Sulfone derivatives, sulfoxide derivatives.
From Reduction: : Alcohol derivatives, amine derivatives.
From Substitution: : Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand or catalyst in various organic transformations due to its complex structure and functional groups.
Synthetic Intermediate: : Serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Activity: : Explored for potential antimicrobial, antiviral, and anticancer activities due to its unique structure.
Biochemical Probes: : Used as a probe to study biochemical pathways and enzyme functions in vitro and in vivo.
Medicine
Drug Development: : Potential lead compound for developing new therapeutic agents targeting specific diseases.
Diagnostics: : Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: : Incorporated into polymers and materials for enhanced properties like stability, durability, and functionality.
Electronics: : Used in the synthesis of organic electronic materials due to its conjugated system.
Mechanism of Action
Mechanistic Pathways: : The compound may exert its effects through interactions with specific molecular targets such as enzymes, receptors, or DNA.
Molecular Targets: : Enzymes involved in oxidative stress pathways, receptors in cell signaling pathways, or nucleic acids involved in genetic regulation.
Pathways Involved: : It may modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its structure and functional groups.
Comparison with Similar Compounds
Core Heterocycle Modifications
Substituent Variations
- N-(2,4-Dimethoxyphenyl) Derivative : The dimethoxy groups in N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide enhance lipophilicity, which could improve blood-brain barrier penetration but may reduce aqueous solubility .
- N-(2-Trifluoromethylphenyl) Derivative : The electron-withdrawing trifluoromethyl group in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide increases metabolic stability, a feature critical for in vivo efficacy .
Antimicrobial Activity
Benzisothiazolone derivatives, such as those reported in and , exhibit broad-spectrum antimicrobial activity. For instance, sultams derived from saccharin (e.g., 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile) showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . In contrast, the 6-methylbenzothiazole group in the target compound may enhance Gram-positive selectivity due to increased membrane interaction .
Anticancer Activity
Hybrid compounds like 12n (8-(4-((1-(3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione) demonstrated IC₅₀ values of 1.2–3.8 µM against MCF-7 and HeLa cell lines, attributed to dual inhibition of topoisomerase II and PI3K/AKT pathways . The target compound’s benzothiazole moiety may similarly target kinase pathways, though specific data are unavailable in the provided evidence.
Anti-Inflammatory and Antioxidant Activity
N-Substituted saccharin derivatives (e.g., alkyl 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl acetates) reduced TNF-α production by 40–60% at 10 µM and showed DPPH radical scavenging activity (EC₅₀ = 18–32 µM) .
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a complex organic molecule that integrates various heterocyclic structures, particularly featuring benzothiazole and isothiazole moieties. These structural components are recognized for their diverse biological activities, making this compound a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.31 g/mol. The presence of the 1,1-dioxido group and the propanamide functionality contributes to its potential reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has highlighted its potential in various pharmacological contexts:
- Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, benzothiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens .
- Inhibition of Ion Channels : A series of compounds related to the benzothiazole structure have shown inhibitory effects on voltage-gated potassium channels (Kv1.3), which are critical in regulating cellular excitability. Specific analogs exhibited potency comparable to established inhibitors like PAP-1 .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes and ion channels. The dioxido group may facilitate binding to active sites or influence conformational changes in target proteins, thereby modulating their activity .
Research Findings and Case Studies
A variety of studies have explored the biological activity of compounds similar to This compound :
- In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit significant inhibitory effects against various cancer cell lines, suggesting potential antitumor activity. For example, certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Toxicity Assessments : Toxicity studies using zebrafish embryos have indicated that some derivatives possess low toxicity profiles, making them suitable candidates for further development in medicinal chemistry .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzothiazole ring can enhance biological activity, providing insights into how structural changes can optimize therapeutic efficacy .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide?
The synthesis typically involves multi-step reactions starting from benzo[d]isothiazole and benzo[d]thiazole precursors. Key steps include:
- Condensation : Reacting 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide with 6-methylbenzo[d]thiazol-2-amine under reflux conditions in a polar aprotic solvent (e.g., DMF) .
- Acylation : Introducing the propanamide moiety via coupling reagents like EDC/HOBt in dichloromethane .
Critical parameters include temperature control (60–80°C), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: How is the compound characterized structurally, and what spectroscopic techniques are essential?
Structural confirmation relies on:
- 1H/13C-NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR Spectroscopy : Confirms sulfone (S=O, ~1350 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 501.53) .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., acylation) be investigated?
Mechanistic studies require:
- Kinetic Analysis : Monitoring reaction progress via TLC/HPLC to identify intermediates.
- Isotopic Labeling : Using deuterated solvents or reagents to trace proton transfer steps.
- Computational Chemistry : DFT calculations (e.g., Gaussian 09) to model transition states and activation energies .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Structural Modifications : Vary substituents on the benzothiazole (e.g., Cl, OCH3) or isothiazole (e.g., methyl, phenyl) moieties .
- Bioactivity Correlation : Compare IC50 values (Table 1) to identify pharmacophores.
| Derivative | R1 (Benzothiazole) | R2 (Isothiazole) | IC50 (μM, HeLa) |
|---|---|---|---|
| Parent Compound | 6-CH3 | 1,1-dioxido | 12.3 |
| Chlorinated Analog | 6-Cl | 1,1-dioxido | 8.7 |
| Methoxy Analog | 6-OCH3 | 1,1-dioxido | 15.9 |
Advanced: What computational strategies are suitable for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., topoisomerase II) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using Schrödinger .
Advanced: How can stability and tautomerism issues (common in benzothiazole derivatives) be addressed?
- Tautomer Study : Use NMR in deuterated solvents (e.g., CDCl3) to monitor equilibrium between keto-enol forms .
- pH Stability : Perform accelerated degradation tests (40°C, pH 1–13) with HPLC monitoring .
Advanced: How to resolve contradictions in biological data across studies (e.g., divergent IC50 values)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
